4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde

Catalog No.
S750843
CAS No.
6250-80-2
M.F
C9H13NO
M. Wt
151.21 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde

CAS Number

6250-80-2

Product Name

4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde

IUPAC Name

4-ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde

Molecular Formula

C9H13NO

Molecular Weight

151.21 g/mol

InChI

InChI=1S/C9H13NO/c1-4-8-6(2)9(5-11)10-7(8)3/h5,10H,4H2,1-3H3

InChI Key

VHIKIUXLJPZNCA-UHFFFAOYSA-N

SMILES

CCC1=C(NC(=C1C)C=O)C

Canonical SMILES

CCC1=C(NC(=C1C)C=O)C

Organic Synthesis:

  • EDPC serves as a building block for the synthesis of more complex heterocyclic compounds, which are organic molecules containing nitrogen atoms in their rings. These compounds have diverse applications in medicinal chemistry and materials science [].
  • Studies have shown that EDPC can be efficiently converted into various pyrrole derivatives through reactions like condensation and cyclization [].

Medicinal Chemistry:

  • The pyrrole ring structure present in EDPC is found in numerous biologically active molecules, including pharmaceuticals. However, specific research investigating the potential therapeutic properties of EDPC itself is scarce.
  • Due to its structural similarity to known bioactive molecules, EDPC might hold potential for future drug discovery efforts, but further research is necessary to determine its efficacy and safety [].

Material Science:

  • Some studies suggest that EDPC can be used as a precursor for the synthesis of conductive polymers. These polymers have the potential for applications in organic electronics and solar cells [].
  • However, further research is needed to optimize the synthesis and properties of EDPC-based conductive polymers for practical applications.

4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde is a heterocyclic organic compound characterized by its pyrrole structure, which contains a five-membered ring with nitrogen atoms. Its chemical formula is C₉H₁₃NO, and it has a molecular weight of approximately 151.2056 g/mol . The compound features an aldehyde functional group at the second position of the pyrrole ring, contributing to its reactivity and potential applications in organic synthesis.

Currently, there is no documented information on the specific mechanism of action of 4-ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde in biological systems.

  • Wearing gloves and protective eyewear when handling the compound.
  • Working in a well-ventilated fume hood to avoid inhalation.
  • Following proper disposal procedures according to local regulations.

  • Nucleophilic Addition: The aldehyde can react with nucleophiles such as alcohols to form hemiacetals or acetals.
  • Condensation Reactions: It can participate in condensation reactions with amines or other nucleophiles to form imines or other derivatives.
  • Oxidation: The aldehyde group can be oxidized to a carboxylic acid under appropriate conditions.

These reactions make 4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde a valuable intermediate in organic synthesis .

Several methods exist for synthesizing 4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde:

  • Pyrrole Synthesis: Starting from ethyl acetoacetate and appropriate amines through cyclization reactions.
  • Formylation: The introduction of the aldehyde group can be achieved via Vilsmeier-Haack reaction using phosphorus oxychloride and dimethylformamide.
  • Oxidative Methods: Oxidation of corresponding alcohols or other precursors that yield the desired aldehyde.

These methods highlight the versatility of synthetic routes available for this compound .

4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde has potential applications in various fields:

  • Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
  • Pharmaceuticals: Potential precursor for developing new drugs due to its biological activity.
  • Material Science: May be utilized in creating functional materials due to its unique electronic properties.

The compound's structural characteristics make it suitable for further exploration in these areas .

Interaction studies involving 4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde focus on its reactivity with other chemical species. Research indicates that its aldehyde group can form stable complexes with various nucleophiles, which is essential for understanding its role in organic reactions and potential biological interactions. Computational studies may also provide insights into its molecular interactions and stability .

Several compounds share structural features with 4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde. Here is a comparison highlighting its uniqueness:

Compound NameStructure FeaturesUnique Aspects
3,5-DimethylpyrrolePyrrole ring with two methyl groupsLacks an ethyl group and aldehyde functionality
4-Methyl-3,5-dimethylpyrroleSimilar pyrrole structure but with different substituentsDoes not contain an ethyl group
4-EthylpyridinePyridine ring structureContains nitrogen in a six-membered ring
4-Ethyl-3-methylpyridinePyridine derivative with an ethyl and methyl groupSimilarity in substitution pattern but different ring

The unique combination of an ethyl group and an aldehyde functionality distinguishes 4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carbaldehyde from these similar compounds .

XLogP3

2.1

Other CAS

6250-80-2

Wikipedia

4-Ethyl-3,5-dimethyl-1H-pyrrole-2-carboxaldehyde

Dates

Modify: 2023-08-15

Explore Compound Types